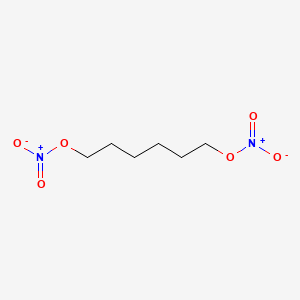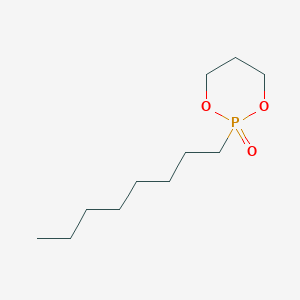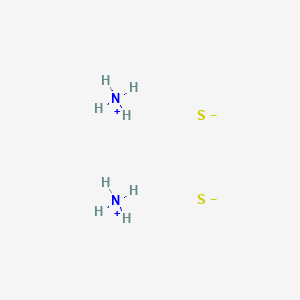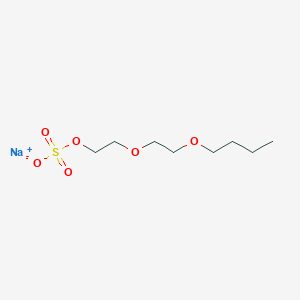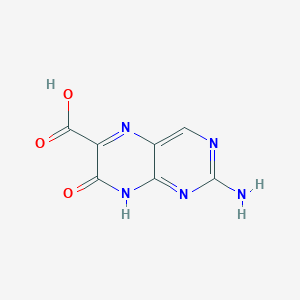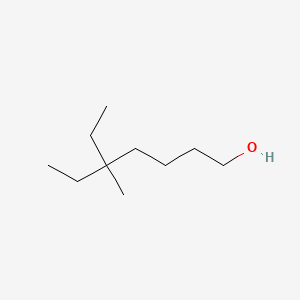
4-Isopropylbenzyl phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropylbenzyl phenylacetate is an organic compound with the molecular formula C18H20O2. It is an ester formed from the reaction of 4-isopropylbenzyl alcohol and phenylacetic acid. This compound is known for its aromatic properties and is used in various applications, including fragrances and flavorings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropylbenzyl phenylacetate typically involves the esterification of 4-isopropylbenzyl alcohol with phenylacetic acid. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
[ \text{4-Isopropylbenzyl alcohol} + \text{Phenylacetic acid} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropylbenzyl phenylacetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-Isopropylbenzyl phenylacetic acid.
Reduction: 4-Isopropylbenzyl alcohol and phenylmethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Isopropylbenzyl phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating various conditions.
Industry: Utilized in the production of fragrances, flavorings, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 4-isopropylbenzyl phenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release phenylacetic acid, which can then interact with various enzymes and receptors in the body. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing its biological activity.
Comparison with Similar Compounds
Cumyl alcohol (4-isopropylbenzyl alcohol): Shares the same aromatic ring structure but lacks the ester group.
Phenylacetic acid: Contains the phenylacetic acid moiety but lacks the 4-isopropylbenzyl group.
Uniqueness: 4-Isopropylbenzyl phenylacetate is unique due to its combination of the 4-isopropylbenzyl group and the phenylacetic acid ester. This unique structure imparts specific aromatic properties and potential biological activities that are not present in its individual components.
Properties
CAS No. |
94087-24-8 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
(4-propan-2-ylphenyl)methyl 2-phenylacetate |
InChI |
InChI=1S/C18H20O2/c1-14(2)17-10-8-16(9-11-17)13-20-18(19)12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3 |
InChI Key |
YLYZPMRGUDMETE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



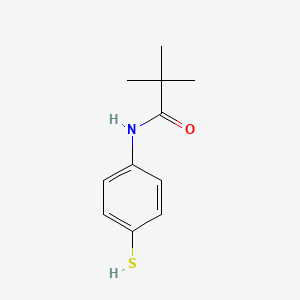
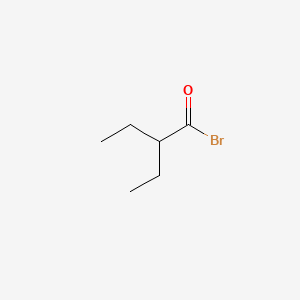
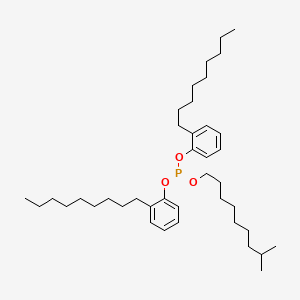
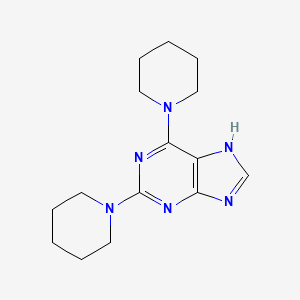
![3-[2-(Dodecyloxy)ethoxy]propylamine](/img/structure/B12655424.png)

